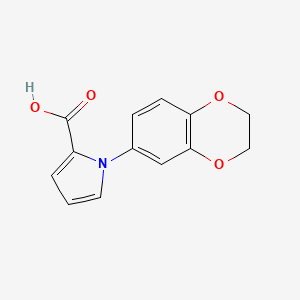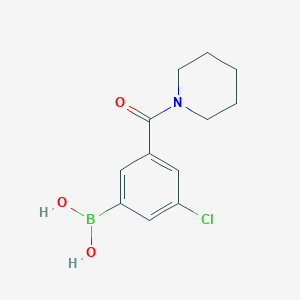
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid
Descripción general
Descripción
“(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO3 . It is used in various chemical reactions and has several physical and chemical properties that make it a valuable compound in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a chloro group at the 3-position and a piperidine-1-carbonyl group at the 5-position. The phenyl ring is also bonded to a boronic acid group .
Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most notable reactions is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Physical And Chemical Properties Analysis
“(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” is a solid compound with a molecular weight of 267.52 g/mol . It is recommended to be stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Catalytic Enantioselective Synthesis
This compound can be used in the Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . This process involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with a wide functional group tolerance .
Pharmaceutical Industry
Piperidines, which can be synthesized using this compound, are frequently found in natural products and are of importance to the pharmaceutical industry . They are used in the production of a wide variety of clinically used materials such as Preclamol and Niraparib .
Synthesis of Enantioenriched 3-Piperidines
A three-step process involving i) partial reduction of pyridine, ii) Rh-catalyzed asymmetric carbometalation, and then iii) another reduction provides access to a wide variety of enantioenriched 3-piperidines .
Life Science Research
The compound can be used in various areas of life science research . The specifics of its use would depend on the particular research context.
Material Science Research
Similarly, it can also be used in material science research . The compound’s properties could potentially be leveraged in the development of new materials.
Chemical Synthesis
This compound can be used in various chemical synthesis processes . Its boronic acid group can participate in a variety of reactions, making it a versatile reagent in synthetic chemistry.
Safety and Hazards
The safety information for “(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for the use of “(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid” and similar compounds could involve their use in the development of novel materials that show a longer lifetime and that can be easily recycled . These materials, known as vitrimers, incorporate dynamic covalent bonds into the polymer structure, providing high stability at the service temperature but enabling processing at elevated temperatures .
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Propiedades
IUPAC Name |
[3-chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTRQMGRXMDOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656992 | |
| Record name | [3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid | |
CAS RN |
957120-47-7 | |
| Record name | B-[3-Chloro-5-(1-piperidinylcarbonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



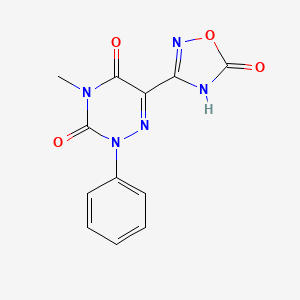
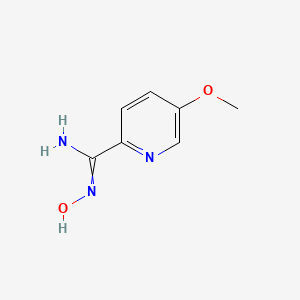
![Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate](/img/structure/B1418293.png)

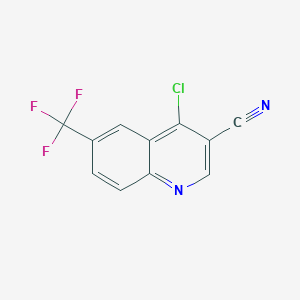
![4-(3-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1418299.png)
![Ethyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B1418300.png)
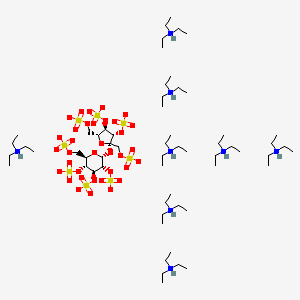
![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)
![Methyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1418305.png)

![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
